M 1145

Galanin receptor pharmacology GPCR subtype selectivity Radioligand binding assay

M 1145 (CAS 1172089-00-7) is a rationally designed chimeric peptide that functions as a potent and highly selective agonist at the galanin receptor type 2 (GAL2/GalR2). Its sequence—(RG)₂-N-galanin(2-13)-VL-(P)₃-(AL)₂-A-amide—incorporates N-terminal and C-terminal extensions onto the galanin(2-13) core, conferring a selectivity profile that distinguishes it from both the endogenous pan-agonist galanin and earlier GAL2-preferring ligands.

Molecular Formula C128H205N37O32
Molecular Weight 2774.2 g/mol
Cat. No. B561582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM 1145
Molecular FormulaC128H205N37O32
Molecular Weight2774.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCNC(=N)N)N
InChIInChI=1S/C128H205N37O32/c1-62(2)46-81(110(181)143-60-101(174)162-42-24-32-92(162)121(192)160-102(68(13)14)122(193)158-90(51-67(11)12)124(195)164-44-26-34-94(164)126(197)165-45-27-35-95(165)125(196)163-43-25-33-93(163)120(191)147-72(18)107(178)152-83(48-64(5)6)112(183)146-71(17)106(177)151-82(47-63(3)4)111(182)144-69(15)104(132)175)153-113(184)84(49-65(7)8)154-115(186)86(52-74-36-38-76(168)39-37-74)149-99(172)57-140-105(176)70(16)145-119(190)91(61-166)159-117(188)89(55-97(131)170)156-114(185)85(50-66(9)10)157-123(194)103(73(19)167)161-118(189)87(53-75-56-139-79-30-21-20-28-77(75)79)155-116(187)88(54-96(130)169)150-100(173)59-142-109(180)80(31-23-41-138-128(135)136)148-98(171)58-141-108(179)78(129)29-22-40-137-127(133)134/h20-21,28,30,36-39,56,62-73,78,80-95,102-103,139,166-168H,22-27,29,31-35,40-55,57-61,129H2,1-19H3,(H2,130,169)(H2,131,170)(H2,132,175)(H,140,176)(H,141,179)(H,142,180)(H,143,181)(H,144,182)(H,145,190)(H,146,183)(H,147,191)(H,148,171)(H,149,172)(H,150,173)(H,151,177)(H,152,178)(H,153,184)(H,154,186)(H,155,187)(H,156,185)(H,157,194)(H,158,193)(H,159,188)(H,160,192)(H,161,189)(H4,133,134,137)(H4,135,136,138)/t69-,70-,71-,72-,73+,78-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,102-,103-/m0/s1
InChIKeyXIHYPTIVAPJZFP-HEPWHOECSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

M 1145: A Highly Selective Galanin Receptor Type 2 (GAL2) Chimeric Peptide Agonist for Subtype-Specific Research Applications


M 1145 (CAS 1172089-00-7) is a rationally designed chimeric peptide that functions as a potent and highly selective agonist at the galanin receptor type 2 (GAL2/GalR2) [1]. Its sequence—(RG)₂-N-galanin(2-13)-VL-(P)₃-(AL)₂-A-amide—incorporates N-terminal and C-terminal extensions onto the galanin(2-13) core, conferring a selectivity profile that distinguishes it from both the endogenous pan-agonist galanin and earlier GAL2-preferring ligands [1][2]. With a molecular weight of 2774.26 Da and formula C₁₂₈H₂₀₅N₃₇O₃₂, M 1145 is supplied as a desiccated powder for research use and is soluble in water at ≥5 mg/mL . It was introduced as the first chimeric peptide achieving genuine subtype specificity for GAL2 over both GAL1 and GAL3, filling a critical gap in the galaninergic pharmacological toolbox [2].

Why M 1145 Cannot Be Substituted by Generic Galanin Peptides or First-Generation GAL2 Ligands


The galanin receptor family comprises three GPCR subtypes (GalR1, GalR2, GalR3) with distinct, sometimes opposing, roles in nociception, metabolism, neurogenesis, and excitotoxicity [1]. Endogenous galanin (1-29) exhibits near-equivalent high affinity for all three subtypes (Ki ≈ 0.98–1.48 nM), making it unsuitable for dissecting subtype-specific contributions . The widely used fragment galanin(2-11) (AR-M1896), while GAL2-preferring over GAL1 by ~500-fold, was subsequently shown to bind GAL3 with comparable affinity (Ki = 88 nM for GAL2 vs. 271 nM for GAL3), undermining its utility as a truly GAL2-selective probe [2]. M 1145 was explicitly engineered to overcome these limitations: it achieves >90-fold selectivity for GAL2 over GAL1 (Ki 6.55 vs. 587 nM) and 76-fold selectivity over GAL3 (Ki 6.55 vs. 497 nM) in competitive binding assays using identical cell lines, a selectivity window that no prior peptide analog had attained across all three subtypes simultaneously [3]. Substituting M 1145 with galanin, galanin(2-11), or even other chimeric peptides such as M1153 (Ki 4.98 nM at GalR2) would confound experimental interpretation due to cross-activation of GAL1 and/or GAL3, particularly in tissues co-expressing multiple galanin receptor subtypes [3][4].

Procurement-Relevant Quantitative Differentiation of M 1145 Against Comparator Galanin Receptor Ligands


GAL2 Subtype Selectivity: M 1145 vs. Endogenous Galanin (1-29) and AR-M1896 in Competitive Radioligand Binding

M 1145 achieves a GAL2 binding affinity (Ki = 6.55 nM) that is >90-fold stronger than its affinity for GAL1 (Ki = 587 nM) and 76-fold stronger than for GAL3 (Ki = 497 nM), as determined by competitive displacement of ¹²⁵I-galanin in stably transfected cell lines [1]. In contrast, the endogenous pan-agonist galanin (1-29) exhibits virtually no subtype discrimination, with Ki values of 0.98 nM (GAL1), 1.48 nM (GAL2), and 1.47 nM (GAL3)—a selectivity spread of merely ~1.5-fold . AR-M1896 (galanin(2-11)), while achieving ~500-fold selectivity for GAL2 over GAL1 based on IC₅₀ (1.76 nM vs. 879 nM), demonstrates only ~3-fold preference over GAL3 when assessed by Ki (88 nM vs. 271 nM), rendering it unsuitable for experiments requiring GAL2/GAL3 discrimination .

Galanin receptor pharmacology GPCR subtype selectivity Radioligand binding assay

Functional Agonist Potency: M 1145 EC₅₀ and Maximal IP Accumulation in GAL2-Expressing Cells

M 1145 stimulates inositol phosphate (IP) production in CHO cells stably expressing GalR2 with an EC₅₀ of 38 nM, achieving maximal signal transduction at concentrations ≥0.1 μM [1]. Importantly, M 1145 produces an additive—not occlusive—effect on IP accumulation when co-applied with the endogenous ligand galanin, indicating that it engages the receptor orthosteric site in a manner that does not competitively displace galanin under saturating conditions [1]. This contrasts with galanin(2-11) (AR-M1896), which acts as a competitive orthosteric agonist and whose efficacy is diminished in the presence of endogenous galanin tone [2]. The chimeric architecture of M 1145, incorporating an N-terminal (RG)₂ extension absent in AR-M1896 or galanin, is believed to confer this distinctive signaling behavior [1].

Inositol phosphate turnover Gαq/11 signaling Functional selectivity

In Vivo Metabolic Activity: M 1145 vs. M871 in Central Regulation of Systemic Glucose Metabolism in Type 2 Diabetic Rats

In a hyperinsulinemic euglycemic clamp study in type 2 diabetic rats, intracerebroventricular (i.c.v.) administration of M 1145 (100 nM/kg/day for 21 days) significantly increased the glucose infusion rate (GIR) compared to vehicle-treated controls, whereas the GAL2 antagonist M871 decreased GIR, demonstrating bidirectional GAL2-dependent regulation of systemic insulin sensitivity [1]. M 1145 treatment also significantly reduced plasma glucose concentration and inflammatory cytokines, concomitant with increased PGC-1α and GLUT4 expression in skeletal muscle and adipose tissue [1]. In a parallel study using intraperitoneal administration in high-fat diet-induced obese mice, M 1145 reduced blood glucose and insulin resistance while upregulating GLUT4 translocation via the AKT/AS160/GLUT4 and P38MAPK/PGC-1α/GLUT4 pathways [2]. These in vivo findings establish M 1145 as a functional GAL2 agonist suitable for probing the metabolic role of central and peripheral GAL2 receptors.

Glucose homeostasis Insulin resistance Intracerebroventricular administration

Differential Activity of M 1145 vs. GAL1-Preferring Agonists in Hippocampal Excitotoxicity In Vivo

In a rat intrahippocampal kainic acid (KA) excitotoxicity model, the GAL1-selective agonist M617 and the dual GAL1/GAL2 agonist M1154 significantly reduced KA-induced neuronal cell death in the CA3 region (as quantified by Fluoro-Jade C labeling), whereas the GAL2-selective agonist M 1145 did not confer neuroprotection at an equivalent dose and route of administration [1]. The three ligands were compared head-to-head in the same study, with competitive binding assays confirming M 1145's retained GAL2 selectivity profile and G-protein signaling assays demonstrating differential coupling between GAL1 (Gi/o-mediated) and GAL2 (Gq/11-mediated) [1]. This negative result for M 1145 is a critical piece of pharmacological evidence: it demonstrates that GAL2 activation alone is insufficient for neuroprotection in this paradigm, and it validates M 1145 as a clean tool for distinguishing GAL1- versus GAL2-mediated effects without off-target GAL1 activation [1].

Neuroprotection Kainic acid excitotoxicity Hippocampal CA3 region

M 1145-Mediated Recovery of Erectile Function After Cavernous Nerve Injury In Vivo

In male Sprague-Dawley rats subjected to bilateral cavernous nerve injury (BCNI)—a model of post-radical prostatectomy erectile dysfunction—continuous in vivo administration of M 1145 via osmotic pump resulted in partial but significant recovery of erectile function (EF) as measured by intracavernosal pressure (ICP) response to electrostimulation, compared to vehicle-treated BCNI controls [1]. Mechanistically, M 1145's effect was attributed to neurotrophic action on nitrergic neurons in the major pelvic ganglion (MPG), as evidenced by enhanced neurite outgrowth in MPG organ cultures treated with galanin receptor agonists [1]. Galanin itself did not act as a direct vasodilator on corpus cavernosum smooth muscle strips, confirming that the EF recovery was neurally mediated rather than due to acute vascular effects [1]. This study represents the only published evidence of a GAL2-selective agonist promoting functional nerve regeneration in a urological injury model.

Neuroregeneration Erectile dysfunction Cavernous nerve injury

Optimal Research and Procurement Application Scenarios for M 1145 Based on Quantitative Differentiation Evidence


Dissection of GAL2-Specific vs. GAL1/GAL3-Mediated Contributions in Native Tissue Preparations

Runesson J, Saar I, Lundström L, Järv J, Langel Ü. A novel GalR2-specific peptide agonist. Neuropeptides. 2009;43(3):187-192.; Serebryakova AE, et al. Pharmacological stimulation of GAL1R but not GAL2R attenuates kainic acid-induced neuronal cell death in the rat hippocampus. Neuropeptides. 2016;58:83-92.

Central Nervous System Glucose Metabolism and Insulin Sensitivity Studies

Fang P, Yu M, Shi M, Bo P, Zhang Z. Central galanin receptor 2 mediates galanin action to promote systemic glucose metabolism of type 2 diabetic rats. Biochem Pharmacol. 2018;156:241-247.

Antidepressant and Neurogenic Co-Administration Paradigms

Beltran-Casanueva R, Hernández-García A, Serrano-Castro PJ, Sánchez-Pérez JA, et al. Long-term enhancements in antidepressant efficacy and neurogenesis: Effects of intranasal co-administration of neuropeptide Y 1 receptor (NPY1R) and galanin receptor 2 (GALR2) agonists in the ventral hippocampus. FASEB J. 2024;38(7):e23595.; Runesson J, et al. A novel GalR2-specific peptide agonist. Neuropeptides. 2009;43(3):187-192.

Negative Control for GAL1-Mediated Neuroprotection Studies

Serebryakova AE, Studneva IM, Veselova OM, et al. Pharmacological stimulation of GAL1R but not GAL2R attenuates kainic acid-induced neuronal cell death in the rat hippocampus. Neuropeptides. 2016;58:83-92.

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